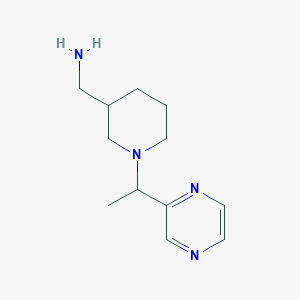
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: is a complex organic compound that features a pyrazine ring, a piperidine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine typically involves multi-step organic reactions One common route includes the alkylation of pyrazine with an appropriate alkyl halide, followed by the formation of the piperidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazine ring or the piperidine ring, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a ligand in biochemical assays and studies involving receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazine and piperidine rings play a crucial role in binding to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. The exact pathways and effects depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1-pyridin-2-ylpiperidin-3-yl)methanol: This compound shares a similar piperidine ring structure but has a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-c]pyridine compounds: These compounds feature a pyrazole ring fused to a pyridine ring and have similar applications in medicinal chemistry.
Uniqueness
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: is unique due to its specific combination of pyrazine and piperidine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H20N4/c1-10(12-8-14-4-5-15-12)16-6-2-3-11(7-13)9-16/h4-5,8,10-11H,2-3,6-7,9,13H2,1H3 |
InChI Key |
HIOUSJAYXATCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















